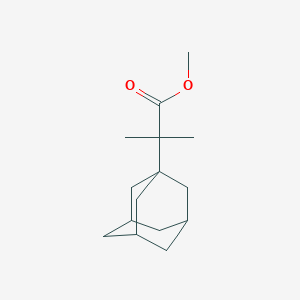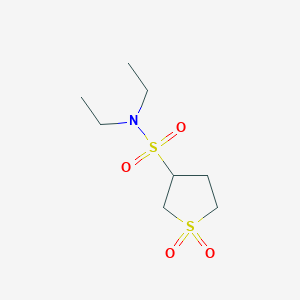![molecular formula C17H13Cl2N5S B241830 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline, also known as DMTDT, is a chemical compound that has been extensively studied in scientific research. It is a member of the triazolo-thiadiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is not fully understood, but it is thought to interact with biological molecules such as proteins and nucleic acids. It has been shown to have a high binding affinity for DNA, which may contribute to its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antimicrobial agents. 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be produced in high yields and purity. However, one limitation of 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is that it is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline and its interactions with biological molecules. Finally, research into the development of new synthetic methods for 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline may lead to improved yields and purity, making it an even more valuable compound for scientific research.
合成法
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenylhydrazine with thiosemicarbazide to form a triazolo-thiadiazole intermediate. This intermediate is then reacted with N,N-dimethylaniline to form 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. The synthesis of 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
科学的研究の応用
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been extensively studied in scientific research due to its unique chemical structure and properties. It has been shown to have a variety of potential applications in fields such as materials science, organic electronics, and biomedical research. In particular, 4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been investigated as a potential organic semiconductor for use in electronic devices such as solar cells and transistors.
特性
製品名 |
4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
|---|---|
分子式 |
C17H13Cl2N5S |
分子量 |
390.3 g/mol |
IUPAC名 |
4-[6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H13Cl2N5S/c1-23(2)12-6-3-10(4-7-12)15-20-21-17-24(15)22-16(25-17)11-5-8-13(18)14(19)9-11/h3-9H,1-2H3 |
InChIキー |
OTAKULTVLVRPAO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)




![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)




![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)